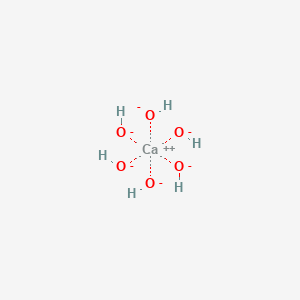

Hexaaquacalcium ion

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium hexahydroxide, also known as calcium hydroxide, is an inorganic compound with the chemical formula Ca(OH)₂. It is a colorless crystal or white powder and is produced when calcium oxide (quicklime) is mixed with water.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium hexahydroxide is typically prepared by the reaction of calcium oxide with water. This reaction is highly exothermic, meaning it releases a significant amount of heat: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ] This method is commonly used in both laboratory and industrial settings .

Industrial Production Methods

In industrial production, calcium hexahydroxide is produced in large quantities by the thermal decomposition of limestone (calcium carbonate) to produce calcium oxide, which is then hydrated to form calcium hexahydroxide. The reaction conditions, such as temperature and water addition rate, are carefully controlled to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium hexahydroxide undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with acids to form calcium salts and water.

Carbonation: Reacts with carbon dioxide to form calcium carbonate.

Decomposition: Decomposes into calcium oxide and water when heated to high temperatures.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid, sulfuric acid, and nitric acid to form calcium chloride, calcium sulfate, and calcium nitrate, respectively.

Carbon Dioxide:

Major Products Formed

Calcium Salts: Such as calcium chloride, calcium sulfate, and calcium nitrate.

Calcium Carbonate: Formed during the carbonation process.

Scientific Research Applications

Calcium hexahydroxide has numerous scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and as a pH regulator.

Biology: Employed in the preparation of calcium-competent cells for molecular biology experiments.

Medicine: Utilized in dentistry for its antimicrobial properties and ability to stimulate dentin formation.

Industry: Used in the production of construction materials, such as mortar and plaster, and in environmental applications, such as water treatment and flue gas desulfurization

Mechanism of Action

Calcium hexahydroxide exerts its effects through several mechanisms:

Biological Effects: When applied to biological tissues, it releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and bone formation.

Antibacterial Effects: Its high pH creates an inhospitable environment for bacteria, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Calcium Oxide (CaO):

Calcium Carbonate (CaCO₃): Formed from the reaction of calcium hexahydroxide with carbon dioxide.

Calcium Sulfate (CaSO₄): Used in construction materials like plaster of Paris.

Uniqueness

Calcium hexahydroxide is unique due to its ability to act as a strong base and its versatility in various applications. Its ability to neutralize acids, form calcium carbonate, and serve as an antimicrobial agent makes it distinct from other calcium compounds .

Properties

IUPAC Name |

calcium;hexahydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.6H2O/h;6*1H2/q+2;;;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTAVUFVWOVBHJ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH6O6-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17787-72-3 |

Source

|

| Record name | Calcium(2+), hexaaqua-, ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017787723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)